Cas no 2137640-86-7 (4-Cyclobutylthiophene-2-carbaldehyde)

4-Cyclobutylthiophene-2-carbaldehyde is a specialized organic compound featuring a cyclobutyl-substituted thiophene core with an aldehyde functional group at the 2-position. This structure makes it a valuable intermediate in synthetic chemistry, particularly for the development of heterocyclic compounds and functional materials. The cyclobutyl ring enhances steric and electronic properties, while the aldehyde group offers reactivity for further derivatization, such as condensation or nucleophilic addition reactions. Its well-defined molecular architecture is advantageous for applications in pharmaceuticals, agrochemicals, and materials science, where precise functionalization is critical. The compound’s stability and purity ensure consistent performance in synthetic workflows.
4-Cyclobutylthiophene-2-carbaldehyde structure
2137640-86-7 structure
Product Name:4-Cyclobutylthiophene-2-carbaldehyde
CAS No:2137640-86-7
MF:C9H10OS
MW:166.240101337433
CID:6273594
PubChem ID:165442359
Update Time:2025-08-05

4-Cyclobutylthiophene-2-carbaldehyde Chemical and Physical Properties

Names and Identifiers

    • 2137640-86-7
    • 4-cyclobutylthiophene-2-carbaldehyde
    • EN300-634275
    • 4-Cyclobutylthiophene-2-carbaldehyde
    • Inchi: 1S/C9H10OS/c10-5-9-4-8(6-11-9)7-2-1-3-7/h4-7H,1-3H2
    • InChI Key: DTBUGLHUSDJKAT-UHFFFAOYSA-N
    • SMILES: S1C(C=O)=CC(=C1)C1CCC1

Computed Properties

  • Exact Mass: 166.04523611g/mol
  • Monoisotopic Mass: 166.04523611g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 11
  • Rotatable Bond Count: 2
  • Complexity: 154
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2.8
  • Topological Polar Surface Area: 45.3Ų

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Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
Enamine
EN300-634275-1.0g
4-cyclobutylthiophene-2-carbaldehyde
2137640-86-7
1g
$0.0 2023-06-07

Additional information on 4-Cyclobutylthiophene-2-carbaldehyde

Introduction to 4-Cyclobutylthiophene-2-carbaldehyde (CAS No. 2137640-86-7)

4-Cyclobutylthiophene-2-carbaldehyde, identified by the Chemical Abstracts Service Number (CAS No.) 2137640-86-7, is a significant compound in the realm of organic synthesis and pharmaceutical chemistry. This heterocyclic aldehyde features a cyclobutyl substituent attached to a thiophene ring, with a formyl group at the 2-position. Its unique structural framework makes it a valuable intermediate in the synthesis of more complex molecules, particularly in medicinal chemistry and materials science.

The compound's structure combines the aromatic properties of the thiophene ring with the rigid constraints of the cyclobutyl group, leading to distinct electronic and steric characteristics. These features have garnered interest from researchers exploring novel synthetic pathways and functional materials. The formyl group (-CHO) not only serves as a reactive site for further functionalization but also contributes to the compound's overall reactivity, making it a versatile building block in organic transformations.

In recent years, 4-cyclobutylthiophene-2-carbaldehyde has been studied for its potential applications in drug discovery. The thiophene scaffold is prevalent in many bioactive molecules, including antifungal, antiviral, and anticancer agents. Researchers have leveraged this scaffold to develop derivatives with enhanced pharmacological properties. The cyclobutyl group introduces steric hindrance, which can modulate binding affinity and metabolic stability, crucial factors in drug design.

One notable area of research involves the use of 4-cyclobutylthiophene-2-carbaldehyde as a precursor in constructing thieno[3,2-b]furan derivatives. These fused heterocycles have shown promise in various therapeutic applications due to their ability to interact with biological targets in unique ways. The formyl group allows for further derivatization via condensation reactions, such as Schiff base formation or Michael additions, enabling the creation of diverse molecular architectures.

Advances in synthetic methodologies have also highlighted the utility of 4-cyclobutylthiophene-2-carbaldehyde in cross-coupling reactions. For instance, palladium-catalyzed coupling with aryl halides or boronic acids can introduce additional aromatic moieties onto the thiophene ring, expanding its chemical space for drug development. Such transformations are facilitated by the electron-deficient nature of the aldehyde functionality, which enhances reactivity in these coupling protocols.

The compound's electronic properties have also been explored in materials science applications. Thiophene derivatives are known for their semiconducting behavior, making them suitable for organic electronics, such as organic light-emitting diodes (OLEDs) and field-effect transistors (OFETs). The incorporation of the cyclobutyl group can influence charge transport properties, offering opportunities to tailor device performance.

In terms of biocatalysis, 4-cyclobutylthiophene-2-carbaldehyde has been investigated as a substrate for enzymatic oxidation reactions. Certain cytochrome P450 enzymes can metabolize aldehydes at specific positions on heterocyclic rings, providing insights into metabolic pathways and potential drug-drug interactions. Understanding these processes is critical for optimizing drug candidates and predicting their safety profiles.

The synthesis of 4-cyclobutylthiophene-2-carbaldehyde itself presents interesting challenges due to its structural complexity. Traditional approaches often involve multi-step sequences starting from commercially available precursors like 2-bromothiophene or cyclobutanone derivatives. Recent studies have demonstrated more efficient synthetic routes, including transition-metal-catalyzed cyclizations and formylation reactions under mild conditions.

One innovative method involves the use of directed ortho-metalation strategies on thiophene precursors followed by cycloaddition reactions with cyclobutenone equivalents. Such approaches not only streamline the synthesis but also allow for regioselective functionalization at the 2-position. These advancements underscore the growing importance of 4-cyclobutylthiophene-2-carbaldehyde as a key intermediate in modern synthetic chemistry.

The compound's role in medicinal chemistry extends beyond simple intermediates. It serves as a scaffold for structure-based drug design, where computational modeling is used to predict binding interactions with biological targets. The cyclobutyl group provides a rigid anchor point for optimization campaigns, while the aldehyde functionality allows for diversification through click chemistry or other convergent strategies.

In conclusion,4-Cyclobutylthiophene-2-carbaldehyde (CAS No. 2137640-86-7) is a multifaceted compound with broad applications across organic synthesis and pharmaceutical research. Its unique structural features make it an invaluable tool for developing new therapeutics and advanced materials. As synthetic methodologies continue to evolve, the potential uses of this compound are likely to expand further, solidifying its importance in both academic and industrial settings.

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